1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea
Description
1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea (hereafter referred to as AKF-D52, as designated in the literature ) is a synthetic phenoxypyrimidine-urea derivative with demonstrated antiproliferative activity in non-small cell lung cancer (NSCLC) and other malignancies. Structurally, it features a diarylurea scaffold conjugated to a 2,4-disubstituted pyrimidine core. Key functional groups include a 3,5-dimethoxyphenyl urea moiety, a 3-methoxyphenoxy substituent at the pyrimidine 4-position, and a 4-morpholin-4-ylanilino group at the pyrimidine 2-position . Mechanistically, AKF-D52 induces apoptosis via both caspase-dependent (extrinsic) and -independent (intrinsic mitochondrial) pathways, triggers reactive oxygen species (ROS) production, and promotes cytoprotective autophagy . Preclinical studies highlight its efficacy in reducing tumor growth in A549 xenograft models .
Properties
Molecular Formula |
C30H32N6O6 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea |
InChI |
InChI=1S/C30H32N6O6/c1-38-23-5-4-6-24(17-23)42-28-27(34-30(37)33-21-15-25(39-2)18-26(16-21)40-3)19-31-29(35-28)32-20-7-9-22(10-8-20)36-11-13-41-14-12-36/h4-10,15-19H,11-14H2,1-3H3,(H,31,32,35)(H2,33,34,37) |
InChI Key |
SBLCNWNDMUJOKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC=C2NC(=O)NC3=CC(=CC(=C3)OC)OC)NC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea (commonly referred to as compound 1) is a synthetic urea derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of polo-like kinase 4 (PLK4). This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
PLK4 is a serine/threonine kinase that plays a critical role in cell cycle regulation and centriole duplication. Inhibition of PLK4 leads to disrupted mitotic processes and has been linked to increased sensitivity of cancer cells to DNA-damaging agents . Compound 1 has been shown to effectively inhibit PLK4 activity, resulting in reduced cell proliferation in various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that compound 1 exhibits significant inhibitory effects on cell viability across multiple cancer cell lines. For instance, it was found that treatment with compound 1 resulted in a dose-dependent decrease in proliferation rates in embryonal carcinoma cells .
Table 1: In Vitro Activity of Compound 1
| Cell Line | IC50 (µM) | Effect on Proliferation (%) |
|---|---|---|
| DAOY (Medulloblastoma) | 0.094 | 70% decrease |
| G401 (Kidney) | 3.79 | 60% decrease |
| BT-12 (Brain) | 3.73 | 65% decrease |
In Vivo Studies
Preliminary in vivo studies have indicated that compound 1 may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment. For example, in xenograft models, the administration of compound 1 alongside standard chemotherapy resulted in significantly reduced tumor growth compared to controls .
Case Studies
A notable case study involved the use of compound 1 in combination with DNA-damaging agents. Researchers observed that this combination led to enhanced apoptosis in cancer cells, suggesting a potential therapeutic strategy for overcoming resistance to conventional treatments .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that compound 1 possesses favorable properties such as moderate liver microsomal stability and low risk of drug-drug interactions. These characteristics are crucial for its development as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea exhibit potent anticancer properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A case study demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
-
Antiviral Properties :
- Research has highlighted the potential of this compound as an antiviral agent. Studies indicate that it can inhibit viral replication through mechanisms that disrupt viral entry or replication processes.
- In vitro tests have shown a significant reduction in viral load in cells treated with similar compounds, suggesting a promising avenue for further development in antiviral therapies .
Pharmacological Insights
-
Mechanism of Action :
- The mechanism of action involves the modulation of various biological pathways, including those related to cell cycle regulation and apoptosis. The presence of morpholine and pyrimidine rings enhances interaction with biological targets such as enzymes and receptors.
- A detailed analysis revealed that the compound could act as an inhibitor of specific kinases involved in tumor growth and metastasis, making it a candidate for targeted cancer therapies .
-
Toxicological Studies :
- Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that it has a favorable toxicity profile, with minimal adverse effects observed in animal models at therapeutic doses.
- Long-term studies are ongoing to evaluate chronic exposure effects and potential organ-specific toxicity .
- Case Study on Anticancer Efficacy :
- Antiviral Activity Evaluation :
Comparison with Similar Compounds
Structural Analogues and Derivatives
AKF-D52 belongs to a broader class of urea-containing heterocyclic compounds. Its structural and functional distinctions from analogues are summarized below:
Key Structural Differences :
- AKF-D52 utilizes a pyrimidine core, whereas PKI-587 and Compound 15 are based on triazine scaffolds. PD173074 features a fused pyrido-pyrimidine system.
- Substituent variations influence target specificity. For example, PKI-587’s morpholino-triazine groups confer selectivity for PI3K/mTOR kinases, while AKF-D52’s pyrimidine-urea structure correlates with dual apoptotic pathway activation .
Mechanistic and Functional Differences
Functional Insights :
- AKF-D52 uniquely induces cytoprotective autophagy, which attenuates apoptosis unless pharmacologically inhibited . This contrasts with sorafenib and pazopanib , which lack reported autophagy-modulating effects.
- While AKF-D52 inhibits FMS and c-KIT kinases, its potency is lower than sorafenib and pazopanib , suggesting its primary anticancer effects stem from ROS-mediated apoptosis rather than kinase blockade .
- PD173074 and PKI-587 exhibit well-defined kinase targets (FGFR/VEGFR and PI3K/mTOR, respectively), whereas AKF-D52’s kinase inhibition appears ancillary to its apoptotic mechanisms .
In Vitro and In Vivo Efficacy
- AKF-D52: Reduces NSCLC cell viability (IC₅₀ ~1–5 µM) and suppresses A549 xenograft tumor growth by >50% at 25 mg/kg .
- PKI-587: Demonstrates nanomolar potency (IC₅₀ <10 nM) against PI3K/mTOR in breast cancer models but lacks published xenograft data in NSCLC .
Comparative Advantage : AKF-D52’s dual apoptotic pathway activation and ROS dependency may offer therapeutic benefits in apoptosis-resistant cancers, though its moderate kinase inhibition limits utility in kinase-driven malignancies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
